molecular formula C6H8N4O B12277514 3-Methoxypyrazine-2-carboximidamide

3-Methoxypyrazine-2-carboximidamide

Cat. No.: B12277514
M. Wt: 152.15 g/mol
InChI Key: ZUEQLOKLSTUHKE-UHFFFAOYSA-N
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Description

3-Methoxypyrazine-2-carboximidamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is known for its unique structure, which includes a methoxy group attached to a pyrazine ring, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyrazine-2-carboximidamide typically involves the condensation of heterocyclic methyl carbimidates with specific sulfonamides. One method includes using 2-, 3-, and 4-pyridine-, 2-pyrimidine-, 2-pyrazine-, 6-chloro-2-pyrazine-, 6-methoxypyrazine-, and 2-quinolinecarbimidate . The reaction conditions often involve in situ generation of carbimidates, eliminating the need for their isolation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the compound’s availability for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyrazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: The methoxy group and other substituents on the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the pyrazine ring.

Scientific Research Applications

3-Methoxypyrazine-2-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a subject of interest in studies related to antimicrobial and anticancer properties.

    Medicine: Research into its potential therapeutic applications, including its use as a pharmaceutical intermediate, is ongoing.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Isobutyl-3-methoxypyrazine: Known for its use in flavor and fragrance industries.

    3-Ethyl-2-methoxypyrazine: Another compound with similar structural features, used in food and beverage industries.

Uniqueness

3-Methoxypyrazine-2-carboximidamide stands out due to its unique combination of a methoxy group and a carboximidamide group attached to the pyrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

3-methoxypyrazine-2-carboximidamide

InChI

InChI=1S/C6H8N4O/c1-11-6-4(5(7)8)9-2-3-10-6/h2-3H,1H3,(H3,7,8)

InChI Key

ZUEQLOKLSTUHKE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1C(=N)N

Origin of Product

United States

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